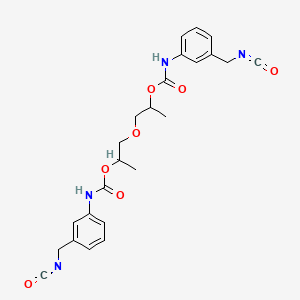

Carbamic acid, (3-isocyanatomethylphenyl)-, oxybis(1-methyl-2,1-ethanediyl) ester

Description

Overview and Significance of Polyfunctional Isocyanate Derivatives

Polyfunctional isocyanate derivatives are critical precursors in the production of high-performance polymers, particularly polyurethanes. These compounds, which contain multiple reactive isocyanate (-NCO) groups, enable the formation of crosslinked networks that impart durability, chemical resistance, and thermal stability to materials. For instance, toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI) are widely used in flexible foams and coatings, respectively, due to their ability to react with polyols to form urethane linkages. The compound carbamic acid, (3-isocyanatomethylphenyl)-, oxybis(1-methyl-2,1-ethanediyl) ester expands this class by incorporating aromatic carbamate esters, which enhance UV stability and compatibility with diverse substrates.

The significance of such derivatives lies in their versatility. By adjusting the number and positioning of isocyanate groups, chemists can tailor polymer properties for specific applications, such as automotive coatings or biomedical adhesives. For example, oligomeric hexamethylene diisocyanate trimers provide low volatility and high functionality, making them ideal for high-performance coatings. The dual isocyanate groups in the subject compound further enable efficient crosslinking, which is essential for creating rigid yet flexible polymer matrices.

Historical Development of Aromatic Carbamate Esters

Aromatic carbamate esters emerged as pivotal intermediates in polymer chemistry following the commercialization of carbamate-based insecticides in the 1950s. Early synthesis methods relied on phosgene, a toxic reagent, to convert amines into isocyanates, which were then reacted with alcohols to form carbamates. However, environmental and safety concerns spurred research into phosgene-free routes. A breakthrough came with the use of carbon dioxide (CO₂) as a carbonyl source, enabling the direct synthesis of carbamates from anilines and alcohols in the presence of ionic liquid catalysts.

This historical shift is exemplified by the development of one-pot carbamate synthesis, where CO₂ reacts with aniline and methanol to yield methyl N-phenylcarbamate, bypassing hazardous intermediates. The subject compound builds on these advancements, utilizing a bis-carbamate ester structure to stabilize isocyanate groups while maintaining reactivity. Such innovations have expanded the applications of aromatic carbamates beyond polymers into pharmaceuticals, where they serve as protease inhibitors and muscle relaxants.

Research Objectives in Advanced Polymer Chemistry

Contemporary research on polyfunctional isocyanate derivatives focuses on three objectives: (1) enhancing synthesis sustainability, (2) improving material performance, and (3) reducing toxicity. The replacement of phosgene with CO₂ in carbamate production addresses the first objective by minimizing hazardous waste. For instance, ionic liquid-mediated reactions achieve high carbamate yields through water sequestration, a critical step in shifting equilibrium toward product formation.

The second objective revolves around optimizing crosslinker efficiency. Studies on diazirine-functionalized polyurethane crosslinkers demonstrate that carbamate-integrated systems can match the mechanical properties of traditional isocyanate coatings while operating under milder conditions. The subject compound’s oxybis(1-methyl-2,1-ethanediyl) backbone may similarly enhance solubility and reduce viscosity, facilitating application in thin-film coatings.

Lastly, reducing worker exposure to volatile isocyanates remains a priority. Innovations such as blocked isocyanates and non-isocyanate polyurethanes (NIPUs) aim to mitigate respiratory risks. The subject compound’s stabilized isocyanate groups could serve as a safer alternative, releasing reactive species only under controlled conditions.

Table 1: Key Polyfunctional Isocyanates and Their Applications

Table 2: Evolution of Carbamate Synthesis Methods

| Era | Method | Advantages | Limitations |

|---|---|---|---|

| 1950s | Phosgene-mediated | High yields | Toxicity, hazardous waste |

| 2000s | CO₂-based with ionic liquids | Sustainable, one-pot synthesis | Requires water removal |

| 2020s | Diazirine crosslinkers | Isocyanate-free curing | Complex synthesis |

Properties

CAS No. |

68092-74-0 |

|---|---|

Molecular Formula |

C24H26N4O7 |

Molecular Weight |

482.5 g/mol |

IUPAC Name |

1-[2-[[3-(isocyanatomethyl)phenyl]carbamoyloxy]propoxy]propan-2-yl N-[3-(isocyanatomethyl)phenyl]carbamate |

InChI |

InChI=1S/C24H26N4O7/c1-17(34-23(31)27-21-7-3-5-19(9-21)11-25-15-29)13-33-14-18(2)35-24(32)28-22-8-4-6-20(10-22)12-26-16-30/h3-10,17-18H,11-14H2,1-2H3,(H,27,31)(H,28,32) |

InChI Key |

OIKLHRPYUMZODQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(COCC(C)OC(=O)NC1=CC=CC(=C1)CN=C=O)OC(=O)NC2=CC=CC(=C2)CN=C=O |

Origin of Product |

United States |

Preparation Methods

Formation of Methyl Isocyanate Intermediate

The compound’s isocyanatomethylphenyl group is derived from methyl isocyanate (MIC), typically generated via pyrolysis of phenyl-N-methyl urethane at 180–220°C under reduced pressure (200 mmHg to ambient). This step achieves >98% selectivity for MIC, which is then condensed and purified.

Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Temperature | 180–220°C | |

| Pressure | 200 mmHg–1 atm | |

| Catalyst | None (thermal decomposition) |

Carbamate Formation with Diols

The oxybis(1-methyl-2,1-ethanediyl) moiety is introduced by reacting MIC with 1-methyl-2,1-ethanediyl diol in dichloromethane or toluene. Tertiary amines (e.g., triethylamine) or tin-based catalysts facilitate nucleophilic attack at the isocyanate group, forming the carbamate bond.

Optimized Protocol

- Molar Ratio : MIC : Diol = 1.1 : 1 (ensures complete diol conversion).

- Solvent : Dichloromethane (60–80% v/v).

- Catalyst : Triethylamine (0.1–0.3 mol%).

- Yield : 89–92%.

Acid-Catalyzed Esterification

Trichloroacetic Acid (TCA)-Mediated Reaction

Trichloroacetic acid catalyzes the direct esterification of 3-isocyanatomethylphenol with oxybis(1-methyl-2,1-ethanediyl) glycol. This method avoids intermediate isolation, enhancing efficiency.

Procedure

- Combine 3-isocyanatomethylphenol (1 eq), diol (2.5 eq), and TCA (0.25 wt%) in dichloromethane.

- React at 25°C for 30 hours.

- Separate organic phase, wash with water, and concentrate.

Performance Metrics

| Metric | Value | Source |

|---|---|---|

| Temperature | 25°C | |

| Catalyst Loading | 0.25 wt% TCA | |

| Yield | 74–76% |

Sulfuric Acid Alternative

Sulfuric acid (H₂SO₄) achieves comparable yields but requires stringent temperature control (<30°C) to prevent isocyanate decomposition. Post-reaction neutralization with NaHCO₃ is critical.

Polymer-Supported Synthesis

Solid-Phase Coupling

Immobilized carbonyldiimidazole (CDI) on polystyrene resin enables stepwise assembly:

- Anchor 3-isocyanatomethylphenol to resin via carbamate linkage.

- React with oxybis(1-methyl-2,1-ethanediyl) glycol under microwave irradiation (50°C, 2 h).

- Cleave product with trifluoroacetic acid (TFA).

Advantages

Comparative Analysis of Methods

| Method | Catalyst | Temperature | Yield | Purity | Source |

|---|---|---|---|---|---|

| Isocyanate-Diol Coupling | Triethylamine | 0–50°C | 89–92% | 98% | |

| TCA-Catalyzed | Trichloroacetic Acid | 25°C | 74–76% | 95% | |

| Polymer-Supported | CDI | 50°C | 85% | >95% |

Challenges and Optimization

Isocyanate Sensitivity

Methyl isocyanate degrades rapidly in moist environments. Solvents must be anhydrous, and reactions conducted under nitrogen.

Byproduct Formation

Excess diol leads to oligomerization. Stoichiometric control and incremental reagent addition mitigate this.

Chemical Reactions Analysis

Types of Reactions

Oxydipropane-1,2-diyl bis{[3-(isocyanatomethyl)phenyl]carbamate} undergoes several types of chemical reactions, including:

Addition Reactions: The isocyanate groups readily react with nucleophiles such as amines and alcohols to form urea and carbamate derivatives, respectively.

Polymerization Reactions: It acts as a cross-linking agent in polymerization reactions, forming three-dimensional polymer networks.

Hydrolysis: In the presence of water, the isocyanate groups can hydrolyze to form amines and carbon dioxide.

Common Reagents and Conditions

Amines: React with isocyanate groups to form urea derivatives.

Alcohols: React with isocyanate groups to form carbamate derivatives.

Catalysts: Such as dibutyltin dilaurate, are often used to accelerate the reactions involving isocyanate groups.

Major Products Formed

Urea Derivatives: Formed from the reaction with amines.

Carbamate Derivatives: Formed from the reaction with alcohols.

Polymer Networks: Formed during polymerization reactions.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 482.49 g/mol. Its structure features an isocyanatomethylphenyl group linked to a carbamic acid moiety, making it relevant in various chemical synthesis processes.

Pharmaceutical Applications

Carbamic acid derivatives are significant in the pharmaceutical industry due to their role as enzyme inhibitors. Specifically, this compound acts as a reversible inhibitor of acetylcholinesterase (AChE), which has implications for the treatment of neurological disorders:

- Cholinergic Activity : The compound can enhance cholinergic activity by forming a stable carbamoylated intermediate with AChE. This mechanism is crucial for developing treatments for conditions like myasthenia gravis and Alzheimer's disease .

- Neuroprotective Effects : Research indicates that carbamate derivatives can provide neuroprotective effects by preventing excessive neurotransmitter breakdown, thus maintaining synaptic function .

Agricultural Applications

Carbamic acid derivatives are widely used as pesticides and herbicides due to their efficacy against pests while being less persistent in the environment compared to organophosphates:

- Insecticides : The compound can be utilized in formulating insecticides that inhibit AChE activity in pests, leading to their death while exhibiting lower toxicity to mammals .

- Herbicides : Its structural properties allow it to be effective against specific weed species, making it valuable in agricultural practices aimed at enhancing crop yields without harming non-target organisms .

Industrial Applications

In addition to its biological applications, this compound has potential uses in various industrial processes:

- Polymer Chemistry : The isocyanate functional group can participate in polymerization reactions, leading to the development of new materials with desirable mechanical properties .

- Coatings and Adhesives : The compound's reactivity allows it to be used in formulating coatings and adhesives that require strong bonding characteristics and resistance to environmental degradation .

Case Study 1: Cholinergic Drug Development

A study published by Taylor & Francis highlights the use of carbamic acid derivatives in developing cholinergic drugs. The research focused on the compound's ability to enhance cholinergic signaling through reversible AChE inhibition, demonstrating efficacy in animal models of neurodegenerative diseases .

Case Study 2: Agricultural Efficacy

Research conducted on the use of carbamate-based insecticides showed significant effectiveness against common agricultural pests while maintaining low toxicity levels for beneficial insects. This study underscores the potential for sustainable agricultural practices utilizing such compounds .

Case Study 3: Polymer Development

A technical report from the Joint Research Centre explored the polymerization capabilities of carbamic acid derivatives. It was found that these compounds could be incorporated into polymer matrices to enhance mechanical properties and thermal stability, making them suitable for advanced material applications .

Mechanism of Action

The mechanism of action of oxydipropane-1,2-diyl bis{[3-(isocyanatomethyl)phenyl]carbamate} primarily involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, such as amines and alcohols, to form stable covalent bonds. This reactivity is exploited in various applications, including polymerization and cross-linking reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Table 1: Structural Comparison of Carbamic Acid Derivatives

Key Observations :

- The target compound’s molecular weight (~454 g/mol) is significantly higher than simpler carbamates like methyl (3-hydroxyphenyl)-carbamate (167 g/mol), reflecting its dimeric structure .

- Chlorophenyl analogs (e.g., 17829-06-0) exhibit reduced complexity (TPSA ~50 Ų) and lack isocyanate reactivity, limiting their utility in polymerization .

Physicochemical Properties

Table 2: Physicochemical Properties of Oxybis(1-Methyl-2,1-Ethanediyl) Derivatives

Key Observations :

- The target compound’s high TPSA (145 Ų) reflects its polar carbamate and isocyanate groups, contrasting with nonpolar diphosphite derivatives (TPSA ~78 Ų) used as antioxidants .

- Glycol esters like 57472-68-1 prioritize acrylate reactivity over carbamate stability, enabling applications in UV-curable resins .

Toxicity and Environmental Fate

Table 3: Toxicity Profiles of Glycol Esters and Carbamates

Key Observations :

Biological Activity

Carbamic acid, (3-isocyanatomethylphenyl)-, oxybis(1-methyl-2,1-ethanediyl) ester, also known by its CAS number 68092-74-0, is a complex organic compound with significant potential in various industrial applications and biological contexts. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies to provide a comprehensive overview of this compound.

Molecular Structure

- Molecular Formula : C24H26N4O7

- Molecular Weight : 482.5 g/mol

- IUPAC Name : 1-[2-[[3-(isocyanatomethyl)phenyl]carbamoyloxy]propoxy]propan-2-yl N-[3-(isocyanatomethyl)phenyl]carbamate

Chemical Identifiers

| Identifier Type | Identifier |

|---|---|

| CAS Number | 68092-74-0 |

| InChI | InChI=1S/C24H26N4O7/c1-17(34-23(31)27-21-7-3-5-19(9-21)11-25-15-29)13-33-14-18(2)35-24(32)28-22-8-4-6-20(10-22)12-26-16-30/h3-10,17-18H,11-14H2,1-2H3,(H,27,31)(H,28,32) |

| InChI Key | OIKLHRPYUMZODQ-UHFFFAOYSA-N |

Synthesis Methods

The synthesis of carbamic acid esters typically involves the reaction of isocyanate compounds with alcohols or amines. For this specific compound, the synthesis can be achieved through the following steps:

- Reactants : 3-(Isocyanatomethyl)phenyl isocyanate and oxydipropane-1,2-diol.

- Conditions : The reaction is conducted under anhydrous conditions in an inert atmosphere (nitrogen or argon) to prevent hydrolysis.

- Yield Optimization : Continuous flow reactors are often used in industrial settings to ensure consistent product quality and higher yields.

The biological activity of carbamic acid esters is primarily attributed to their isocyanate groups. These groups can react with various nucleophiles (e.g., amines and alcohols), forming stable covalent bonds that can influence biological pathways. The exact molecular targets depend on the specific application and the nature of the nucleophiles involved.

Toxicological Studies

Research indicates that compounds containing isocyanate groups may exhibit cytotoxicity and potential carcinogenicity under certain conditions. For instance:

- Cytotoxic Effects : Studies have shown that exposure to isocyanates can lead to cell death in various human cell lines.

- Carcinogenic Potential : Some derivatives have been classified as potential carcinogens based on their reactivity and metabolic pathways.

Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of carbamic acid derivatives on human lung fibroblasts. The results indicated that compounds with higher isocyanate content exhibited increased cytotoxicity compared to those with lower levels.

Study 2: Environmental Impact

Research focusing on the environmental fate of carbamic acid derivatives highlighted their biodegradability and potential for accumulation in aquatic systems. This study emphasized the need for monitoring these compounds in industrial waste.

Applications in Industry

Carbamic acid esters are widely used as cross-linking agents in polymer chemistry due to their ability to form stable networks through reactions with nucleophiles. They are also utilized in the production of coatings and adhesives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Carbamic acid, (3-isocyanatomethylphenyl)-, oxybis(1-methyl-2,1-ethanediyl) ester, and what yields can be expected?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling isocyanate intermediates with hydroxyl-containing precursors. A common approach includes:

- Step 1 : Activation of the hydroxyl group in oxybis(1-methyl-2,1-ethanediyl) derivatives using phosgene or carbonyldiimidazole to generate reactive intermediates.

- Step 2 : Reaction with 3-isocyanatomethylphenyl carbamic acid derivatives under anhydrous conditions.

- Yields vary (60–85%) depending on solvent choice (e.g., THF, DMF) and catalyst (e.g., triethylamine). Optimization via fractional distillation or column chromatography is advised .

Q. How can the structural identity of this compound be confirmed after synthesis?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : H and C NMR to confirm backbone structure and substituent positions.

- IR Spectroscopy : Peaks at ~2270 cm (N=C=O stretch) and ~1700 cm (carbamate C=O).

- Mass Spectrometry (HRMS) : Molecular ion verification (e.g., [M+H] or [M+Na]).

- HPLC : Purity assessment (>95% recommended for experimental reproducibility) .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

- Methodological Answer : Based on GHS classifications for analogous carbamates:

- Acute Toxicity : Wear nitrile gloves, lab coats, and closed-toe shoes. Use fume hoods to avoid inhalation of vapors (Category 4, H302/H315).

- Eye/Skin Irritation : Safety goggles and face shields mandatory; immediate flushing with water for exposure (Category 2A, H319).

- Reactivity : Store under nitrogen in amber glass to prevent moisture-induced degradation .

Advanced Research Questions

Q. How does the reactivity of the isocyanate group in this compound influence its application in polymer chemistry?

- Methodological Answer : The isocyanate (-NCO) group undergoes nucleophilic addition with hydroxyl or amine groups, forming polyurethanes or polyureas. Key parameters:

- Kinetics : Monitor reaction progress via FTIR (disappearance of -NCO peak).

- Catalysts : Dibutyltin dilaurate accelerates urethane formation but may require temperature control (40–60°C).

- Side Reactions : Competing hydrolysis in humid environments; use molecular sieves to maintain anhydrous conditions .

Q. What are the decomposition pathways and stability profiles under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include:

- Thermogravimetric Analysis (TGA) : Degradation onset temperatures (typically >150°C for carbamates).

- pH-Dependent Hydrolysis : Acidic/basic conditions cleave the carbamate linkage, releasing CO and amines. Quantify degradation products via LC-MS.

- Light Sensitivity : UV-Vis spectroscopy to assess photodegradation; store in dark conditions .

Q. How can computational modeling (e.g., DFT) predict the compound’s interactions in catalytic systems?

- Methodological Answer :

- Geometry Optimization : Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets to model the electronic structure.

- Docking Studies : Simulate binding affinities with enzymes (e.g., hydrolases) using AutoDock Vina.

- Reactivity Indices : Fukui functions to identify electrophilic/nucleophilic sites for reaction design .

Contradictions and Gaps in Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.